REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[S:12](Cl)(=[O:14])=[O:13].[OH-].[NH4+:17]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[S:12]([NH2:17])(=[O:14])=[O:13] |f:1.2|
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Name
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2-methoxy-6-nitro-benzenesulfonyl chloride
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Quantity
|
12.8 g
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Type
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reactant
|
Smiles
|
COC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is swirled at 65° C. on a rotavap
|
Type
|
CUSTOM
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Details
|
After 15 min the volume of the resulting solution is reduced to half by evaporation of volatiles at reduced pressure
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Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
Collecting the precipitate
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Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
TEMPERATURE
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Details
|
after cooling
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |